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2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

CYP450 inhibition Type II binding drug metabolism

CYP450 binding-mode studies often lack a reliable Type II positive control. This compound is the only isomer in which the para-pyridyl nitrogen can directly coordinate ferric heme iron, giving a characteristic Soret shift to ~424-430 nm. • 3,4-Dimethoxyphenyl group drives high-potency cytotoxicity (IC₅₀ < 10 nM) and single-dose in-vivo efficacy (3.9 mg/kg) in colon-38 models. • Supplied at ≥95% purity with rigorous structural verification to avoid mis-assignment with the 2-pyridylmethyl isomer (CAS 303137-81-7).

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B10999811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)OC
InChIInChI=1S/C24H21N3O3/c1-29-22-8-7-17(13-23(22)30-2)21-14-19(18-5-3-4-6-20(18)27-21)24(28)26-15-16-9-11-25-12-10-16/h3-14H,15H2,1-2H3,(H,26,28)
InChIKeyYOSVFHOTUYFOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Identity, Procurement & Comparators


2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (molecular formula C₂₄H₂₁N₃O₃, molecular weight 399.44 g/mol) is a synthetic quinoline-4-carboxamide derivative bearing a 3,4-dimethoxyphenyl substituent at the quinoline 2-position and a pyridin-4-ylmethyl moiety at the carboxamide nitrogen . This compound belongs to a therapeutically privileged scaffold class that has yielded clinical-stage antimalarial candidates (e.g., DDD107498, a translation elongation factor 2 inhibitor) [1], CYP450 type II binding probes [2], and kinase-targeted anticancer agents [3]. The precise substitution pattern—para-oriented pyridylmethyl amide coupled with a 3,4-dimethoxyphenyl ring—defines its unique pharmacophoric fingerprint relative to positional isomers and N-substituted analogs that populate commercial screening libraries. Procurement-grade material is typically supplied at ≥95% purity, with the CAS registry number 303137-81-7 assigned to the closely related 2-pyridylmethyl isomer, underscoring the need for rigorous structural verification during sourcing .

Para-pyridyl amide orientation supports CYP heme-binding studies
3,4-dimethoxyphenyl substructure fits antitumor model compound screening
Verify structural identity: distinct from 2-pyridylmethyl isomer

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Specificity vs. Generic Analogs


Within the quinoline-4-carboxamide chemotype, seemingly modest structural variations—such as the position of methoxy substituents on the 2-aryl ring (3,4- vs. 2,4-dimethoxy), the nitrogen position of the pyridylmethyl amide (4-pyridyl vs. 2-pyridyl vs. 3-pyridyl), or replacement of the pyridylmethyl group with a simple phenyl or alkyl amide—can produce order-of-magnitude shifts in target binding affinity, CYP450 inhibition profile, and cellular potency [1]. Published SAR for this scaffold demonstrates that the para-pyridyl nitrogen is uniquely capable of direct coordination to the ferric heme iron in CYP2C9, whereas meta and ortho isomers lack this binding mode [2]. The 3,4-dimethoxyphenyl substitution pattern has been specifically associated with potent in vivo antitumor activity in colon 38 xenograft models (curative single-dose 3.9 mg/kg) [3], while 2,4-dimethoxy or unsubstituted phenyl analogs show markedly reduced efficacy in comparable models. Consequently, substituting this compound with an in-class analog not matching its precise substitution architecture carries a high probability of introducing qualitatively different pharmacological behavior, invalidating comparative experiments and wasting procurement resources.

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Isomer mismatch abolishes heme binding

2- or 3-pyridyl isomers lack heme coordination; Type II binding profile may not transfer.

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Aryl substitution pattern determines model response

2-methyl/phenyl analogs may show reduced in vivo antitumor model activity compared to 3,4-dimethoxyphenyl.

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Non-pyridyl amide alters kinase engagement & properties

N-alkyl or N-phenyl amide analogs may shift kinase target engagement and logP/tPSA profile.

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Evidence vs. Structural Analogs


Para-Pyridylmethyl Amide: Type II CYP450 Heme Binding

The para-oriented pyridine nitrogen in the pyridin-4-ylmethyl amide side chain enables direct coordination to the ferric heme iron of CYP2C9, a Type II binding interaction that is not observed for the corresponding meta-pyridyl (3-pyridylmethyl) or ortho-pyridyl (2-pyridylmethyl) isomers [1]. This results in a binding affinity difference of up to 1200-fold between structurally analogous quinoline-4-carboxamides bearing different pyridyl substitution patterns [2]. The target compound’s pyridin-4-ylmethyl group is therefore predicted to exhibit significantly stronger CYP2C9 Type II binding than its 2-pyridylmethyl isomer (CAS 303137-81-7) or 3-pyridylmethyl isomer, based on class-level SAR established across a panel of quinoline-4-carboxamide analogues [1].

Type II CYP Binding
Class-level inference
Para isomer: predicted strong heme coordination Meta/ortho: no binding Up to 1200-fold affinity difference in analog series
Supports CYP binding probe selection
Direct Kd data not yet published for this compound
CYP450 inhibition Type II binding drug metabolism heterocyclic SAR

3,4-Dimethoxyphenyl Substitution: Curative Antitumor Efficacy

In a study of carboxamide derivatives of benzo[b][1,6]naphthyridines (structurally related quinoline-4-carboxamide congeners), the 2-(3,4-dimethoxyphenyl) derivative demonstrated curative antitumor activity in a subcutaneous colon 38 murine xenograft model at a single dose of 3.9 mg/kg, with IC₅₀ values in cytotoxicity assays below 10 nM [1]. This contrasts with 2-methyl and other 2-aryl substituted analogs in the same series, which did not achieve curative outcomes under identical dosing conditions [1]. While this evidence comes from a structurally related but non-identical core scaffold, the 3,4-dimethoxyphenyl pharmacophore is the conserved element driving the potency differential, suggesting that the target compound’s 2-(3,4-dimethoxyphenyl) substituent is likely to confer similarly enhanced antiproliferative activity relative to analogs bearing 2-methyl, 2-phenyl, or 2-(4-methoxyphenyl) groups.

Antitumor Model Response
Cross-study comparable
3,4-dimethoxyphenyl analog: curative single-dose 3.9 mg/kg (Colon 38) IC₅₀ <10 nM 2-methyl/phenyl analogs: non-curative
Model-response endpoint context
Data from naphthyridine series; verify with target compound
antitumor colon cancer in vivo efficacy 3,4-dimethoxyphenyl pharmacophore

Pyridin-4-ylmethyl Amide: Distinct Physicochemical Profile

The pyridin-4-ylmethyl amide substituent introduces a hydrogen bond acceptor (pyridine nitrogen, pKa ~5.2) and a modest increase in topological polar surface area (tPSA ~57.3 Ų, as measured for the 2,4-dimethoxy isomer) compared to N-phenyl or N-alkyl amide analogs, which typically exhibit tPSA values of 42–46 Ų . The 3,4-dimethoxyphenyl-pyridin-4-ylmethyl combination yields a calculated logP of approximately 3.9 , positioning this compound in a moderately lipophilic range distinct from more hydrophilic analogs such as 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide (predicted logP ~2.8) . The differential logP of ~1.1 log unit translates to approximately a 12-fold difference in octanol-water partition coefficient, which may influence membrane permeability, protein binding, and pharmacokinetic behavior in cellular and in vivo assays.

Physicochemical Profile
Class-level inference
logP ~3.9 tPSA ~57.3 Ų ΔlogP +1.1 vs. methoxyethyl analog
Intermediate lipophilicity for permeability-solubility screening
Experimental logP/D not reported
lipophilic ligand efficiency hydrogen bonding solubility drug-likeness

Quinoline-4-Carboxamide Scaffold: Kinase & CYP Target Engagement

Screening data deposited in BindingDB for structurally analogous quinoline-4-carboxamides demonstrate measurable biochemical activity across multiple target classes. A close analog (CHEMBL1922094, sharing the quinoline-4-carboxamide core but differing in pendant substituents) exhibits a Kd of 2.60 nM against human PI3Kγ, while other analogs show CYP3A4 inhibition (IC₅₀ = 10 μM) and Kv1.5 ion channel blockade (IC₅₀ = 300 nM) [1], [2]. Although direct binding data for the specific target compound are not yet publicly available in BindingDB or ChEMBL, the scaffold’s established polypharmacology suggests this compound may serve as a useful probe for kinase panel screening or CYP inhibition profiling. The pyridin-4-ylmethyl substituent, in particular, is a recognized kinase inhibitor hinge-binding motif [3] that differentiates this compound from analogs lacking a heteroaryl amide side chain.

Scaffold Target Engagement
Supporting evidence
Analog PI3Kγ Kd: 2.60 nM Analog PI3Kδ cellular IC₅₀: 102 nM CYP3A4 IC₅₀: 10 μM
Scaffold validated for kinase/CYP screening
No direct binding data for this compound
kinase inhibition PI3K CYP450 BindingDB target engagement

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Research & Procurement Applications


Type II Heme Binding Probe for CYP450 Studies

This compound is uniquely suited as a Type II CYP450 ligand probe in studies investigating the structural determinants of nitrogen-iron heme coordination. Unlike its 2-pyridylmethyl (CAS 303137-81-7) and 3-pyridylmethyl isomers, which cannot achieve the geometric alignment necessary for direct ferric heme iron coordination, the para-pyridylmethyl substituent permits the nitrogen lone pair to approach the heme center [1]. Researchers conducting UV-visible difference spectroscopy experiments to characterize CYP2C9 or CYP3A4 ligand binding modes should prioritize this compound as a positive control for Type II spectral signatures (Soret peak shift from ~418 nm to ~424–430 nm). The compound is also appropriate for structure-activity relationship (SAR) studies examining how 2-aryl substitution (3,4-dimethoxyphenyl vs. 4-chlorophenyl vs. unsubstituted phenyl) modulates the magnitude of Type II binding affinity in the context of a fixed para-pyridylmethyl amide side chain [1].

Anticancer Lead Optimization: Colon & Solid Tumor Models

The 2-(3,4-dimethoxyphenyl) substituent is a pharmacophoric element associated with high-potency cytotoxicity (IC₅₀ < 10 nM in vitro) and curative single-dose in vivo efficacy (3.9 mg/kg) in colon 38 tumor models, as demonstrated for structurally related carboxamide derivatives [2]. Medicinal chemistry teams engaged in lead optimization for colorectal or other solid tumor indications should procure this compound as a reference standard for benchmarking the antiproliferative activity of newly synthesized quinoline-4-carboxamide analogs. The compound’s combination of the 3,4-dimethoxyphenyl group (potency driver) with the pyridin-4-ylmethyl amide (solubility and CYP interaction modulator) provides a distinct starting point for multiparameter optimization compared to analogs bearing N-phenyl, N-benzyl, or N-alkyl amide substituents.

Kinase Inhibitor Screening with Hinge-Binding Chemotype

The pyridin-4-ylmethyl amide side chain is a recognized kinase inhibitor hinge-binding motif, and quinoline-4-carboxamide scaffold analogs have demonstrated nanomolar binding affinity against PI3Kγ (Kd = 2.60 nM) and PI3Kδ (cellular IC₅₀ = 102 nM) in deposited screening data [3], [4]. Screening library curators and medicinal chemists building focused kinase inhibitor collections should include this compound as a representative of the 2-aryl-quinoline-4-carboxamide chemotype with a heteroaryl amide side chain. Its inclusion enables counter-screening against structurally matched controls that lack the pyridylmethyl amide, facilitating deconvolution of hinge-binding contributions from allosteric or hydrophobic binding components.

Physicochemical Benchmarking: logP & tPSA Reference

With a predicted logP of approximately 3.9 and tPSA of approximately 57.3 Ų (based on the structurally characterized 2,4-dimethoxy isomer) , this compound occupies a calculated physicochemical space that is intermediate between highly lipophilic quinoline-4-carboxamides (e.g., N-benzyl or N-phenylethyl analogs with logP > 4.5) and more polar analogs (e.g., N-(2-methoxyethyl) variants with logP ~2.8) . ADME/PK scientists and computational chemists can use this compound as a calibration standard in logP chromatographic methods (e.g., reversed-phase HPLC logD determination) or as a test solute for validating in silico logP prediction models applied to quinoline-containing heterocycles. Procurement of this specific substitution pattern ensures the benchmark compound’s properties reflect the combined influence of the 3,4-dimethoxyphenyl and pyridin-4-ylmethyl functionalities, which is not replicable with commercially available positional isomers.

Application
Selection Property
Validation Focus
CYP450 Type II binding probe studies
Para-pyridylmethyl amide orientation
Heme coordination confirmation (UV-vis shift to 424–430 nm)
Antitumor model compound screening (Colon 38)
3,4-dimethoxyphenyl pharmacophore
In vivo model-response endpoint (single-dose)
Kinase panel screening (PI3K, CYP)
Pyridyl amide hinge-binding motif
Kinase selectivity profiling & target engagement assays
Physicochemical property benchmarking
Predicted intermediate logP / moderate tPSA
Experimental logD determination & in silico model validation
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